N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE
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Overview
Description
N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a morpholine ring, a phenyl group, and a thiophene-2-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH)
Reduction: Sodium borohydride (NaBH₄), ethanol (EtOH)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), bromine (Br₂)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.
Scientific Research Applications
N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity to these targets, while the thiophene-2-sulfonamide moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-2-SULFONAMIDE: Similar structure but with a benzene ring instead of a thiophene ring.
N-({2-[(PIPERIDIN-4-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE is unique due to the presence of both the morpholine and thiophene-2-sulfonamide moieties, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, stability, and binding affinity to various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c19-23(20,16-6-3-11-22-16)17-12-14-4-1-2-5-15(14)13-18-7-9-21-10-8-18/h1-6,11,17H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXXFVWPALSKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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